

# Benchmarking Zeteletinib's Selectivity Against a Panel of Receptor Tyrosine Kinases

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Zeteletinib**'s (also known as BOS-172738) selectivity against a panel of receptor tyrosine kinases, supported by available preclinical data. **Zeteletinib** is an orally available, potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). This guide aims to summarize the inhibitory activity of **Zeteletinib** against its primary target, RET, and other related kinases to evaluate its selectivity profile.

## Data Presentation: Kinase Inhibition Profile of Zeteletinib

The following table summarizes the quantitative data on **Zeteletinib**'s inhibitory activity against various kinases. The data is compiled from preclinical studies and demonstrates **Zeteletinib**'s high potency for RET and its mutants, alongside its selectivity against other kinases like KDR (VEGFR2). An expanded kinase profile of **Zeteletinib** against over 450 kinases has been conducted, showing exquisite potency for RET and its mutations with Kd values  $\leq 1$  nM.[2][3] However, the complete dataset from this extensive panel is not publicly available. The table below reflects the publicly accessible data.



Target Kinase	Zeteletinib Activity	Fold Selectivity vs. RET (WT)	Reference
Primary Target			
RET (Wild-Type)	Kd ≤ 1 nM	-	[2][3]
RET (M918T mutant)	Kd ≤ 1 nM	-	[2][3]
RET (V804L mutant)	Kd ≤ 1 nM	-	[2][3]
RET (V804M mutant)	Kd ≤ 1 nM	-	[2][3]
Off-Target Kinases			
KDR (VEGFR2)	>300-fold less potent than RET	>300	[2][3]
PDGFRα	>80% inhibition at 193 nM	Data not available	
PDGFRβ	>80% inhibition at 193 nM	Data not available	_

Note: In a biochemical assay screening of 106 kinases, only RET and Platelet-Derived Growth Factor Receptor (PDGFR) alpha/beta were inhibited by more than 80% at a concentration of 193 nM of **Zeteletinib**.

### **Experimental Protocols**

The determination of kinase inhibition and the selectivity profile of a compound like **Zeteletinib** is typically achieved through in vitro biochemical assays. A common method employed is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. Below is a representative protocol for determining the IC50 value of an inhibitor against a panel of kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Zeteletinib** against a panel of receptor tyrosine kinases.

Materials:



- Recombinant human kinases
- Zeteletinib (BOS-172738)
- Substrate for each kinase (e.g., a specific peptide)
- Adenosine triphosphate (ATP)
- Assay buffer (e.g., HEPES, MgCl2, DTT, BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white plates
- Plate reader capable of luminescence detection

#### Procedure:

- Compound Preparation:
  - Prepare a stock solution of **Zeteletinib** in 100% DMSO.
  - Perform serial dilutions of the **Zeteletinib** stock solution in assay buffer to create a range of concentrations to be tested.
- Kinase Reaction Setup:
  - In a 384-well plate, add the assay buffer containing the specific kinase and its corresponding substrate.
  - Add the diluted Zeteletinib or vehicle (DMSO) to the appropriate wells.
  - Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate and comparable IC50 values.
  - Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

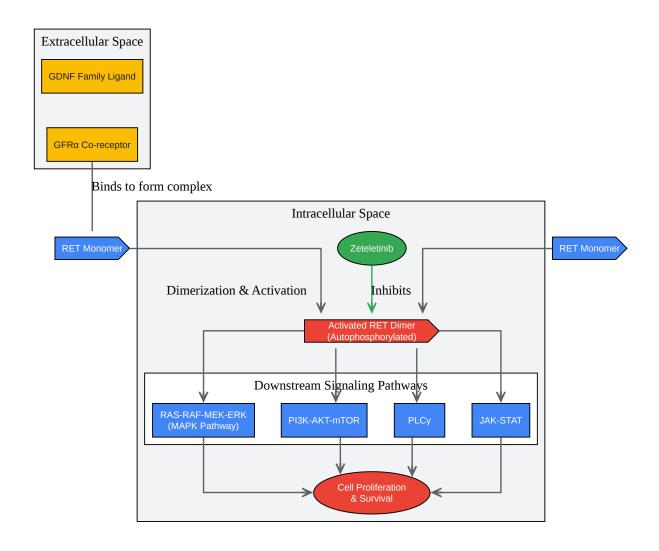


- ADP-Glo™ Assay:
  - Following the kinase reaction incubation, add the ADP-Glo<sup>™</sup> Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
  - Incubate the plate at room temperature for 40 minutes.
  - Add the Kinase Detection Reagent to each well to convert the generated ADP back to ATP and to provide the luciferase and luciferin for the detection reaction.
  - Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
- Data Acquisition and Analysis:
  - Measure the luminescence of each well using a plate reader.
  - The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.
  - Plot the percentage of kinase inhibition against the logarithm of the Zeteletinib concentration.
  - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

## Mandatory Visualization RET Signaling Pathway

The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, leading to the activation of several downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. **Zeteletinib** selectively binds to and inhibits the kinase activity of RET, thereby blocking these downstream signals.





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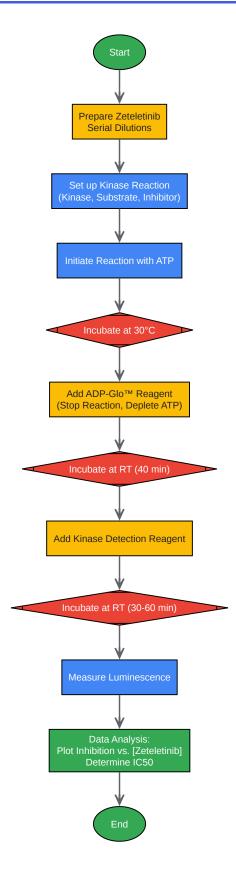
Caption: **Zeteletinib** inhibits the activated RET dimer, blocking downstream signaling pathways.



## **Experimental Workflow for IC50 Determination**

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of **Zeteletinib**.





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Caption: Workflow for determining the IC50 of Zeteletinib using a kinase inhibition assay.



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#### References

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